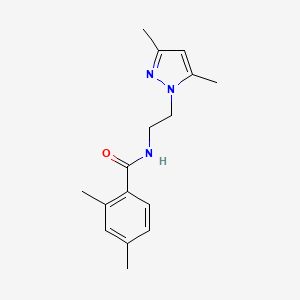

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide is a pyrazole-benzamide hybrid compound characterized by a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to a 2,4-dimethyl-substituted benzamide group. This structure confers unique physicochemical and biological properties, making it a candidate for drug development, particularly in antimicrobial and enzyme-targeting applications.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-5-6-15(12(2)9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGZQEHOILZDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCN2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide typically involves the following steps:

Preparation of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine: This intermediate is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.

Coupling with 2,4-dimethylbenzoyl chloride: The ethylamine derivative is then reacted with 2,4-dimethylbenzoyl chloride to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the pyrazole ring or the benzamide group can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxo derivatives of the pyrazole ring.

Reduction Products: Reduced analogs of the compound.

Substitution Products: A variety of substituted pyrazole and benzamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of infectious diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Variations

Key Observations :

- Terminal Groups : The benzamide in the target compound provides aromatic π-π stacking opportunities, whereas sulfonamide (18) or thiadiazole (AR-5) groups introduce polar or heterocyclic interactions .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Analysis :

- The target compound’s benzamide C=O stretch is expected near 1650 cm⁻¹, similar to acetamide derivatives (7c) .

- Higher melting points in thiadiazole derivatives (AR-5) suggest stronger intermolecular forces (e.g., hydrogen bonding via CONH and thiadiazole) compared to benzamide or imidazole analogues .

Table 3: Antimicrobial and Enzyme Inhibition Profiles

Insights :

Q & A

Q. What are the established synthetic methodologies for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide, and what purification techniques are recommended?

The synthesis typically involves refluxing precursors (e.g., substituted pyrazole and benzamide derivatives) in polar solvents like ethanol or methanol under controlled temperatures (60–80°C). Catalysts such as triethylamine may accelerate amide bond formation . Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton and carbon environments, including pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups) and benzamide aromatic signals .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) .

- X-ray Crystallography: Resolves bond lengths, angles, and spatial arrangement of functional groups (e.g., pyrazole-benzamide linkage) .

Advanced Research Questions

Q. How can researchers employ statistical experimental design to optimize the synthesis of this compound?

Design of Experiments (DoE) minimizes trial runs while identifying critical parameters (temperature, solvent ratio, catalyst loading). For example:

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

- Molecular Docking: Software like AutoDock Vina predicts binding affinity to enzymes (e.g., kinases) by simulating interactions between the pyrazole moiety and hydrophobic pockets .

- Molecular Dynamics (MD): MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying key residues (e.g., His286 in a target enzyme) critical for binding .

Q. How can contradictory data regarding the compound's biological activity be systematically analyzed?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardizing Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native) .

- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies; discrepancies may indicate off-target effects at higher concentrations.

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends masked in single experiments .

Q. What functional groups in the compound's structure are critical for its reactivity and bioactivity, and how can they be modified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.